molecular formula C22H18N4O6 B8004198 N,N'-Bis-cyanomethyl-N,N'-bis-(3-methoxycarbonyl-phenyl)-oxalamide

N,N'-Bis-cyanomethyl-N,N'-bis-(3-methoxycarbonyl-phenyl)-oxalamide

Cat. No.: B8004198
M. Wt: 434.4 g/mol
InChI Key: FMCRGCKRKZWSFZ-UHFFFAOYSA-N
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Description

N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide is a complex organic compound that features both cyanomethyl and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide typically involves multi-step organic reactions. One possible route could involve the reaction of oxalyl chloride with 3-methoxycarbonyl aniline to form an intermediate, which is then reacted with cyanomethyl groups under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts would need to be optimized for efficient synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are crucial for achieving high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The cyanomethyl and methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential interactions with biological molecules. Its structural features could make it a candidate for studying enzyme inhibition or protein binding.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of cyanomethyl and methoxycarbonyl groups might influence its activity as a drug candidate.

Industry

Industrially, N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide could be used in the production of polymers, coatings, or other materials that benefit from its specific chemical properties.

Mechanism of Action

The mechanism by which N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxalamides or molecules with cyanomethyl and methoxycarbonyl groups. Examples could be N,N’-Bis-cyanomethyl-N,N’-bis-(phenyl)-oxalamide or N,N’-Bis-(3-methoxycarbonyl-phenyl)-oxalamide.

Uniqueness

N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.

Properties

IUPAC Name

methyl 3-[cyanomethyl-[2-[N-(cyanomethyl)-3-methoxycarbonylanilino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6/c1-31-21(29)15-5-3-7-17(13-15)25(11-9-23)19(27)20(28)26(12-10-24)18-8-4-6-16(14-18)22(30)32-2/h3-8,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCRGCKRKZWSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N(CC#N)C(=O)C(=O)N(CC#N)C2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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